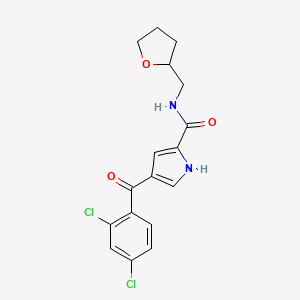

4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

Descripción

4-(2,4-Dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a 2,4-dichlorobenzoyl substituent at the 4-position of the pyrrole ring and a tetrahydrofuranmethyl group attached to the carboxamide nitrogen.

Key structural features:

- 2,4-Dichlorobenzoyl group: Enhances lipophilicity and may influence target binding via halogen interactions.

- Tetrahydrofuranmethyl substituent: Likely improves solubility compared to bulkier alkyl or aromatic groups.

- Pyrrole core: A heterocyclic scaffold common in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability .

Propiedades

IUPAC Name |

4-(2,4-dichlorobenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-11-3-4-13(14(19)7-11)16(22)10-6-15(20-8-10)17(23)21-9-12-2-1-5-24-12/h3-4,6-8,12,20H,1-2,5,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCXVLUSRARPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorobenzoyl chloride. This intermediate can be reacted with tetrahydrofuran derivatives under controlled conditions to form the desired product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the dichlorobenzoyl group to produce less oxidized derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole nitrogen atom.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Pyrrole-2-carboxylic acid derivatives.

Reduction: : Dichlorobenzyl derivatives.

Substitution: : Amides, esters, and ethers.

Aplicaciones Científicas De Investigación

This compound has several research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biological studies.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in the production of advanced materials and chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural and Functional Insights:

Halogen Effects :

- The 2,4-dichlorobenzoyl group in the target compound and pyrazoxyfen contributes to enhanced lipophilicity and target binding compared to the 2,4-difluoro analog . Chlorine’s larger atomic size may improve hydrophobic interactions in biological systems.

- Replacement with 2-chlorobenzoyl (as in ) reduces steric bulk but may weaken binding affinity.

Carboxamide Substituents :

- The tetrahydrofuranmethyl group likely offers a balance of solubility and metabolic stability, contrasting with the N,N-dimethyl group in , which increases polarity but may reduce membrane permeability.

- Bulky substituents (e.g., fluorophenyl-imidazolylpyridinyl in ) are associated with kinase inhibition, suggesting the target compound’s tetrahydrofuran group could be optimized for specific enzyme interactions.

Scaffold Variations :

- Pyrazoxyfen’s pyrazole core vs. the pyrrole scaffold in the target compound highlights the role of heterocycle choice in agrochemical activity. Pyrroles are generally more metabolically stable than pyrazoles .

- The CK1δ inhibitor demonstrates that pyrrole carboxamides with extended aromatic substituents can achieve high potency, providing a design template for the target compound.

Therapeutic Potential: Compounds with hydroxyphenyl groups (e.g., ) are often explored for anticancer applications due to their ability to participate in redox cycling or DNA intercalation. The absence of such groups in the target compound may limit this pathway.

Actividad Biológica

The compound 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide , with CAS number 672949-69-8, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrrole ring substituted with a dichlorobenzoyl group and a tetrahydro-2-furanylmethyl moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with tetrahydro-2-furanylmethylamine under basic conditions. Common solvents include dichloromethane or chloroform, and the reaction may be catalyzed by triethylamine or pyridine. The process is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor proliferation. The mechanism often involves the inhibition of tyrosine kinases, which are critical for cancer cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | , |

| Antimicrobial | Potential activity against bacterial strains | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

The proposed mechanism by which 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide exerts its biological effects involves:

- Binding to Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity.

- Disruption of Cellular Processes : By inhibiting key metabolic pathways, it can lead to reduced proliferation in cancer cells.

- Membrane Interactions : Similar compounds have shown the ability to intercalate into lipid bilayers, affecting membrane integrity and function .

Study on Antitumor Activity

A study focused on a related pyrrole derivative demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM. These results suggest that modifications in the structure can enhance biological activity, indicating potential for further optimization of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide for therapeutic use .

Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of similar compounds against various bacterial strains. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that this class of compounds could be explored for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (≥98% is typical for research-grade compounds). Use a C18 column with UV detection at 254 nm, employing acetonitrile/water gradients for optimal separation .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity. Key signals include pyrrole protons (δ 6.5–7.5 ppm) and tetrahydrofuran methylene groups (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error. Electrospray ionization (ESI) in positive mode is recommended for carboxamide derivatives .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Stepwise Synthesis : Begin with 2,4-dichlorobenzoyl chloride condensation onto pyrrole-2-carboxylic acid, followed by N-alkylation with tetrahydrofurfurylamine. Use DMF as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .

- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize temperature (60–80°C) and reaction time (12–24 hours) to minimize side products like unreacted amine or over-alkylation .

- Purification : Flash chromatography with silica gel (gradient elution) improves yield. Recrystallization from ethanol/water (7:3) enhances crystallinity .

Q. What solvents and conditions are suitable for stability studies of this compound?

- Methodological Answer :

- Stability Screening : Test in aqueous buffers (pH 1–10), DMSO, and ethanol at 25°C and 40°C. Monitor degradation via HPLC over 7 days. Avoid prolonged exposure to light due to the dichlorobenzoyl group’s photosensitivity .

- Degradation Pathways : Hydrolysis of the carboxamide bond is a major pathway under acidic conditions. Use inert atmospheres (N2) during storage to prevent oxidation .

Advanced Research Questions

Q. How can the biological target of this compound be elucidated using computational and experimental approaches?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. Prioritize targets with binding energies <−8 kcal/mol, focusing on conserved residues in the ATP-binding pocket .

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., MAP kinases) to measure real-time binding kinetics (KD, kon/koff). Validate hits with IC50 assays in cell-free systems .

- CRISPR-Cas9 Knockout : Generate HEK293 cells lacking candidate targets (e.g., JNK1/2). Compare compound efficacy in wild-type vs. knockout models to confirm specificity .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Orthogonal Assays : Test analogs in parallel using MTT (cytotoxicity), Western blot (target phosphorylation), and transcriptional reporter assays. Discrepancies may arise from off-target effects or cell line variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in primary hepatocytes. For example, tetrahydrofuran ring oxidation could alter bioavailability .

- Cross-Study Normalization : Standardize protocols (e.g., serum concentration, passage number) when comparing data. Public repositories like ChEMBL provide curated bioactivity data for benchmarking .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 12, and 24 hours post-dose .

- Bioanalytical Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Monitor the parent compound and major metabolites (e.g., hydroxylated derivatives) .

- Tissue Distribution : Euthanize animals at 24 hours; analyze brain, liver, and kidney homogenates. High lipophilicity (logP >3) suggests potential CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.